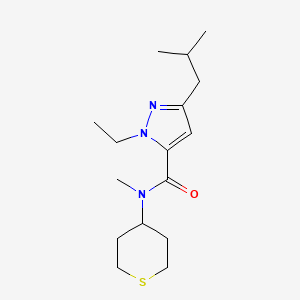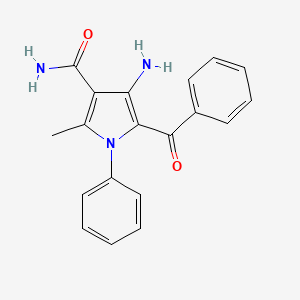![molecular formula C21H23NO3 B5683808 (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, also known as DMNQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have several unique properties that make it useful for a variety of applications, including its ability to act as a redox-active quinone.
Mecanismo De Acción
The mechanism of action of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine is complex and involves several different pathways. One of the primary mechanisms of action is through the generation of ROS, which can cause oxidative damage to various cellular components. (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has also been found to interact with various enzymes and proteins, including cytochrome c oxidase and NADH dehydrogenase.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has been found to have several biochemical and physiological effects, including its ability to induce oxidative stress and its ability to modulate various signaling pathways. This compound has also been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has several advantages for use in laboratory experiments, including its ability to generate ROS and its ability to undergo reversible redox reactions. However, there are also several limitations to the use of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, including its potential toxicity and its potential to cause oxidative damage to cells.
Direcciones Futuras
There are several future directions for research on (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, including its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. This compound has also been studied for its potential use in the development of new redox-active compounds and for its potential applications in the field of nanotechnology. Further research is needed to fully understand the mechanisms of action of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxy-1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has been extensively studied for its potential applications in scientific research. One of the primary uses of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine is as a redox-active quinone, which can be used to study the redox properties of various biological systems. This compound has been found to have several unique properties that make it useful for a variety of applications, including its ability to generate reactive oxygen species (ROS) and its ability to undergo reversible redox reactions.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-19-12-11-15(17-8-4-5-9-18(17)19)13-22-14-16-7-6-10-20(24-2)21(16)25-3/h4-12,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCIQDZGRVGTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)


![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)
![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)
![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)

